

# Biochemical Kinase Inhibition Profile

**Author:** Smolecule Technical Support Team. **Date:** February 2026

**Compound Focus:** SAR-20347

Cat. No.: S542453

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**SAR-20347** inhibits members of the JAK kinase family with the following potency, as determined by biochemical kinase assays [1] [2] [3]:

Target Kinase	IC <sub>50</sub> (nM)
TYK2	0.6 nM
JAK1	23 nM
JAK2	26 nM
JAK3	41 nM

The compound demonstrates a clear selectivity profile: **TYK2 > JAK1 > JAK2 > JAK3** [1] [2]. This high potency for TYK2 is a key feature of its mechanism.

## Cellular and In Vivo Activity Data

In cellular and animal models, **SAR-20347** effectively inhibits cytokine signaling pathways relevant to psoriasis pathogenesis [4] [1] [3].

Assay Type	Cell Line / Model	Stimulus / Pathway	Readout	IC <sub>50</sub> / Effect
Cellular Signaling	NK-92 cells	IL-12 (TYK2-dependent)	STAT4 phosphorylation	IC <sub>50</sub> = 126 nM [1]
	Human CD4+ T cells	IL-23 (TYK2/JAK2-dependent)	STAT3 phosphorylation	Dose-dependent inhibition (1 nM - 10 μM) [4]
Cytokine Production	NK-92 cells	IL-12	IFN-γ production	Dose-dependent inhibition [1] [3]
In Vivo Efficacy	Imiquimod-induced psoriasis (mouse)	IL-22/IL-23 pathways	Disease pathology, cytokine levels	Striking decrease [4] [5]
	C57BL/6 mouse	IL-12 challenge	Serum IFN-γ (91% inhibition)	60 mg/kg [1]

## Detailed Experimental Protocols

### Biochemical Kinase Assay (Radioactive)

This protocol determines the half-maximal inhibitory concentration (IC<sub>50</sub>) of **SAR-20347** against purified kinase domains [4] [3].

- **Reaction Buffer:** 20 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na<sub>3</sub>VO<sub>4</sub>, 2 mM DTT, 1% DMSO.
- **Procedure:**
  - Prepare the kinase in the base reaction buffer.
  - Add substrate along with 1.5 mM CaCl<sub>2</sub>, 16 μg/mL Calmodulin, and 2 mM MnCl<sub>2</sub>.
  - Add varying concentrations of **SAR-20347** (in DMSO) and 10 μM <sup>33</sup>P-ATP (0.01 μCi/μL final) to initiate the reaction.
  - Incubate for 120 minutes at room temperature.
  - Stop the reaction and spot onto P81 filter paper.

- Wash the filter paper with 0.75% phosphoric acid and quantify the  $^{33}\text{P}$  signal using a phosphorimager.
- **Data Analysis:** After background subtraction,  $\text{IC}_{50}$  values are determined using nonlinear regression (e.g., in GraphPad Prism) [4].

## Cellular STAT Phosphorylation Assay

This protocol measures the inhibition of cytokine-induced STAT phosphorylation in cells [4] [3].

- **Cell Preparation:**
  - Use serum-restricted TF-1, NK-92, or primary human CD4+ T cells.
  - Plate cells in a 96-well v-bottom plate in starvation medium.
- **Compound Treatment and Stimulation:**
  - Incubate cells with **SAR-20347** (0.5% DMSO final) for 20 minutes at 37°C, 5%  $\text{CO}_2$ .
  - Stimulate cells with relevant cytokines (e.g., IL-12, IL-23, IL-22, IFN- $\alpha$ ).
- **Detection:**
  - After stimulation, measure phosphorylated STAT (pSTAT) levels in duplicate using a Meso Scale Discovery (MSD) electrochemiluminescence plate, following the manufacturer's instructions.
- **Data Analysis:** Calculate  $\text{IC}_{50}$  by subtracting background (no cytokine) and normalizing to the DMSO/cytokine control signal [4].

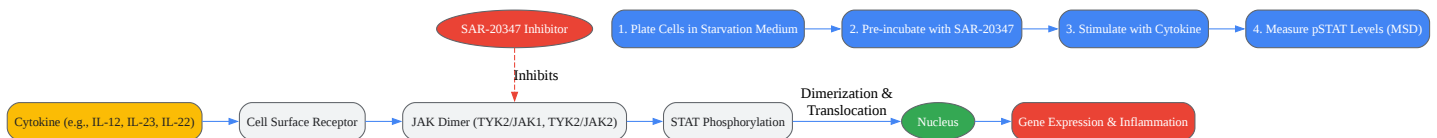
## In Vivo Efficacy Study in Imiquimod-Induced Psoriasis Model

This protocol evaluates the therapeutic effect of **SAR-20347** in a mouse model of psoriasis-like dermatitis [4] [5] [3].

- **Animals:** Female, 7-9 week old C57BL/6 mice.
- **Dosing and Treatment:**
  - Administer vehicle or **SAR-20347** (50 mg/kg) by oral gavage.
  - 30 minutes later, apply 62.5 mg of 5% imiquimod cream or control cream to the shaved skin.
  - Administer a second dose of vehicle or compound 5.5 hours after the first dose.
  - Repeat this treatment regimen daily for 5 consecutive days.
- **Endpoint Analysis:**
  - On day 6, euthanize animals and collect samples.
  - Assess disease pathology through skin thickness, clinical scoring, and histological analysis.
  - Measure proinflammatory cytokine levels (e.g., IL-17, IL-22, IL-23) and keratinocyte activation markers in skin tissue or serum [4].

## Signaling Pathways and Experimental Workflow

**SAR-20347** inhibits key cytokine signaling pathways involved in psoriasis. The diagram below illustrates the targeted pathways and the experimental workflow for cellular assays.



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## Key Research Applications and Conclusions

- **Primary Research Use:** **SAR-20347** is a valuable **tool compound** for investigating the specific roles of TYK2 and JAK1 in immunological processes, especially those driven by cytokines like IL-12, IL-23, and IL-22 [4] [5].
- **Therapeutic Implication:** Studies show that **dual inhibition of TYK2 and JAK1** with **SAR-20347** is more effective at reducing psoriasis-like inflammation in models than inhibiting TYK2 alone, highlighting the potential of this approach for treating immune-mediated diseases [4] [5].
- **Selectivity Consideration:** While highly potent against TYK2, researchers should account for its activity on JAK1, JAK2, and JAK3 at higher concentrations when interpreting results from complex biological systems [1] [2].

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